molecular formula C11H9BrN2 B1522676 5'-Bromo-3-methyl-2,2'-bipyridine CAS No. 1159281-27-2

5'-Bromo-3-methyl-2,2'-bipyridine

Cat. No.: B1522676
CAS No.: 1159281-27-2
M. Wt: 249.11 g/mol
InChI Key: HQBYDNBCRHSMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Bromo-3-methyl-[2,2’]bipyridinyl is a derivative of bipyridine, a class of compounds known for their ability to coordinate with metal ions. This compound is characterized by the presence of a bromine atom at the 5’ position and a methyl group at the 3 position on the bipyridine ring. It is used in various fields, including coordination chemistry, catalysis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-3-methyl-[2,2’]bipyridinyl typically involves the bromination of 3-methyl-[2,2’]bipyridinyl. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for 5’-Bromo-3-methyl-[2,2’]bipyridinyl often involve large-scale bromination reactions using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-3-methyl-[2,2’]bipyridinyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5’-Bromo-3-methyl-[2,2’]bipyridinyl primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Bromo-3-methyl-[2,2’]bipyridinyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of metal complexes with tailored catalytic activities .

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-3-2-6-13-11(8)10-5-4-9(12)7-14-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBYDNBCRHSMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299144
Record name 5′-Bromo-3-methyl-2,2′-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159281-27-2
Record name 5′-Bromo-3-methyl-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159281-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′-Bromo-3-methyl-2,2′-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Bromo-3-methyl-2,2'-bipyridine
Reactant of Route 2
Reactant of Route 2
5'-Bromo-3-methyl-2,2'-bipyridine
Reactant of Route 3
Reactant of Route 3
5'-Bromo-3-methyl-2,2'-bipyridine
Reactant of Route 4
Reactant of Route 4
5'-Bromo-3-methyl-2,2'-bipyridine
Reactant of Route 5
Reactant of Route 5
5'-Bromo-3-methyl-2,2'-bipyridine
Reactant of Route 6
Reactant of Route 6
5'-Bromo-3-methyl-2,2'-bipyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.